molecular formula C13H19N3O2 B11031246 Methyl 4-methyl-2-(4-methylpiperidin-1-yl)pyrimidine-5-carboxylate

Methyl 4-methyl-2-(4-methylpiperidin-1-yl)pyrimidine-5-carboxylate

Cat. No.: B11031246
M. Wt: 249.31 g/mol
InChI Key: HKCNAXJLCFJAAN-UHFFFAOYSA-N
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Description

Methyl 4-methyl-2-(4-methylpiperidin-1-yl)pyrimidine-5-carboxylate is a synthetic organic compound belonging to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a methyl group and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-methyl-2-(4-methylpiperidin-1-yl)pyrimidine-5-carboxylate typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between an appropriate β-dicarbonyl compound and a guanidine derivative.

    Substitution Reactions: The introduction of the piperidine moiety is achieved through nucleophilic substitution reactions. For instance, the reaction of 4-methylpiperidine with a suitable pyrimidine derivative under basic conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions are common, especially at the methyl groups on the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-methyl-2-(4-methylpiperidin-1-yl)pyrimidine-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the treatment of neurological disorders and cancer.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.

    Pharmaceutical Industry: It is explored for its potential as a drug candidate due to its favorable pharmacokinetic properties.

    Chemical Biology: The compound is used as a probe to study cellular processes and pathways.

Mechanism of Action

The mechanism of action of Methyl 4-methyl-2-(4-methylpiperidin-1-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety may enhance its binding affinity to these targets, leading to modulation of their activity. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-target complex. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

  • Methyl 4-methyl-2-(4-methylpiperidin-1-yl)pyrimidine-5-carboxylate
  • Ethyl 4-methyl-2-(4-methylpiperidin-1-yl)pyrimidine-5-carboxylate
  • Methyl 4-methyl-2-(4-ethylpiperidin-1-yl)pyrimidine-5-carboxylate

Comparison:

  • Structural Differences: The primary difference lies in the substituents on the piperidine ring or the ester group.
  • Chemical Properties: These structural variations can influence the compound’s solubility, stability, and reactivity.
  • Biological Activity: The presence of different substituents can affect the compound’s binding affinity and specificity towards biological targets, leading to variations in their pharmacological profiles.

Properties

Molecular Formula

C13H19N3O2

Molecular Weight

249.31 g/mol

IUPAC Name

methyl 4-methyl-2-(4-methylpiperidin-1-yl)pyrimidine-5-carboxylate

InChI

InChI=1S/C13H19N3O2/c1-9-4-6-16(7-5-9)13-14-8-11(10(2)15-13)12(17)18-3/h8-9H,4-7H2,1-3H3

InChI Key

HKCNAXJLCFJAAN-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NC=C(C(=N2)C)C(=O)OC

Origin of Product

United States

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